ent-卡乌-16-烯-19-醇

描述

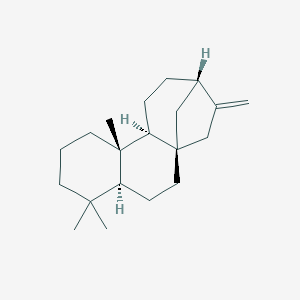

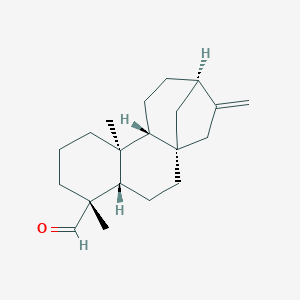

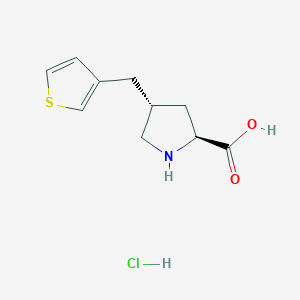

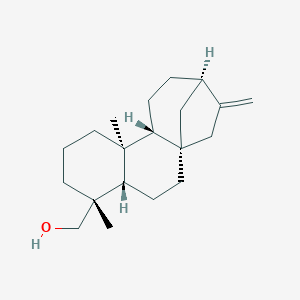

“ent-Kaur-16-en-19-ol” is a natural diterpene isolated from the plant species of the genus Croton. It has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. It plays a crucial role in the biosynthesis of gibberellins, which are important plant growth regulators .

Synthesis Analysis

The synthesis of highly functionalized tetracyclic diterpenoids from natural ent-kaur-16-en-19-oic acid has been achieved under modified Prévost–Woodward reaction conditions . The reaction follows an unusual pathway which leads mainly to bromination or rearrangement products . The biotransformation of the compound ent-kaur-16-en-19-ol with C. aphidicola was able to generate two products: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .Molecular Structure Analysis

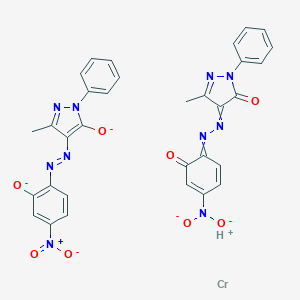

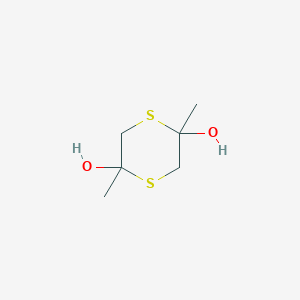

The molecular structure of “ent-Kaur-16-en-19-ol” is C20H32O . The InChIKey is TUJQVRFWMWRMIO-LHYCJURKSA-N . The oxidation of ent-kaur-16-en-19-ol by a microsomal enzyme preparation proceeds with stereospecific loss of the C-19 hydrogen atom .Chemical Reactions Analysis

The enzyme ent-kaurene oxidase catalyzes three successive oxidations of the 4-methyl group of ent-kaurene giving kaurenoic acid, a key step in gibberellins (GAs) biosynthesis . The oxidation of ent-kaur-16-en-19-ol by a microsomal enzyme preparation from M. macrocarpus seeds proceeds with stereospecific loss of the C-19 hydrogen atom .Physical And Chemical Properties Analysis

The exact mass of “ent-Kaur-16-en-19-ol” is 288.245315 and the formula is C20H32O . It has a molar refractivity of 87.39 and a logP of 5.23 .科学研究应用

细胞毒性和诱导凋亡作用

ent-卡乌-16-烯-19-醇及其衍生物因其在癌症治疗中的潜力而受到研究。Ruiz 等人(2008 年)发现衍生物 ent-15-氧代-卡乌-16-烯-19-酸对人前列腺癌细胞表现出促凋亡作用,表明其作为化学预防剂的潜力 (Ruiz 等人,2008 年)。

生物转化研究

Taveepanich 等人(2010 年)的研究探索了使用真菌对 ent-卡乌-16-烯-19-酸进行生物转化,从而产生具有潜在药用特性的新型代谢物 (Taveepanich 等人,2010 年)。

抑制 Na+,K+-ATP 酶活性

Ngamrojnavanich 等人(2003 年)的一项研究发现 ent-卡乌-16-烯-19-酸是 Na+,K+-ATP 酶的抑制剂,该酶在细胞功能中至关重要。这表明 ent-卡乌-16-烯-19-醇衍生物具有潜在的药理学应用 (Ngamrojnavanich 等人,2003 年)。

病毒和疟疾抑制

Langat 等人(2012 年)发现 ent-卡乌烯-19-酸衍生物对恶性疟原虫菌株表现出较弱的活性,表明其具有潜在的抗疟疾特性 (Langat 等人,2012 年)。

抗血小板聚集活性

Yang 等人(2002 年)的一项研究表明,某些 ent-卡乌烷二萜类化合物(包括 ent-卡乌-16-烯-19-酸)对兔血小板聚集表现出显着的抑制作用,表明其潜在的心血管应用 (Yang 等人,2002 年)。

细胞毒性评价

Dutra 等人(2014 年)探索了 ent-卡乌烷二萜对各种肿瘤细胞系的细胞毒性活性,证明了这些化合物在癌症研究中的潜力 (Dutra 等人,2014 年)。

免疫调节活性

Cordero 等人(2012 年)的研究探讨了各种 ent-卡乌烯对人单核细胞的影响,这可以为未来的抗肿瘤活性研究提供信息 (Cordero 等人,2012 年)。

镇痛和抗炎活性

Chavan 等人(2011 年)发现 ent-卡乌-16-烯-19-酸的某些衍生物显示出显着的镇痛和抗炎活性,表明其在疼痛和炎症管理中的潜力 (Chavan 等人,2011 年)。

抗真菌和杀幼虫活性

Silva 等人(2012 年)证明,某些 ent-卡乌烷二萜类化合物具有显着的抗真菌和杀幼虫特性,表明它们在农业和制药工业中的应用 (Silva 等人,2012 年)。

作用机制

While the exact mechanism of action for “ent-Kaur-16-en-19-ol” is not fully understood, it is known that kaurane compounds bearing a 6β-OH group that establishes a hydrogen bond with a C-15 carbonyl group have been associated with antitumor activity as well as antibacterial activity against Gram-positive bacteria .

属性

IUPAC Name |

[(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJQVRFWMWRMIO-XRNRSJMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332095 | |

| Record name | Kaurenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2300-11-0 | |

| Record name | Kaurenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。